molecular formula C5H8ClN3 B2895074 6-Methylpyridazin-4-amine hydrochloride CAS No. 1892936-61-6

6-Methylpyridazin-4-amine hydrochloride

Cat. No.: B2895074
CAS No.: 1892936-61-6
M. Wt: 145.59
InChI Key: UNHZRMMJTULJTB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Methylpyridazin-4-amine hydrochloride typically involves the reaction of 6-methylpyridazine with ammonia or an amine under specific conditions. The hydrochloride salt is then formed by reacting the amine product with hydrochloric acid. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

6-Methylpyridazin-4-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-Methylpyridazin-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylpyridazin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation .

Comparison with Similar Compounds

6-Methylpyridazin-4-amine hydrochloride can be compared with other similar compounds such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, pyridazinone derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methylpyridazin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZRMMJTULJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892936-61-6
Record name 6-METHYLPYRIDAZIN-4-AMINE HYDROCHLORIDE
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